molecular formula C8H5F4NO B8769256 2,2,3,3-Tetrafluoro-2,3-dihydrobenzofuran-5-amine CAS No. 103082-67-3

2,2,3,3-Tetrafluoro-2,3-dihydrobenzofuran-5-amine

Cat. No.: B8769256
CAS No.: 103082-67-3
M. Wt: 207.12 g/mol
InChI Key: WYUJZLSRJRHRSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,3,3-Tetrafluoro-2,3-dihydrobenzofuran-5-amine is a chemical compound with the molecular formula C8H5F4NO. This compound is a derivative of benzofuran, a heterocyclic organic compound known for its wide range of biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3-Tetrafluoro-2,3-dihydrobenzofuran-5-amine typically involves the introduction of fluorine atoms into the benzofuran ring. One common method is the fluorination of benzofuranamine using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow fluorination processes. These methods allow for better control over reaction conditions and can produce larger quantities of the compound with higher purity. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2,2,3,3-Tetrafluoro-2,3-dihydrobenzofuran-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while reduction can produce benzofuranamines with different degrees of hydrogenation. Substitution reactions can result in a variety of substituted benzofuran derivatives.

Scientific Research Applications

2,2,3,3-Tetrafluoro-2,3-dihydrobenzofuran-5-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. The fluorine atoms can enhance the compound’s bioavailability and metabolic stability.

    Medicine: Explored as a potential drug candidate for various diseases. Its ability to interact with biological targets makes it a promising lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,2,3,3-Tetrafluoro-2,3-dihydrobenzofuran-5-amine involves its interaction with specific molecular targets and pathways. The fluorine atoms can enhance the compound’s binding affinity to enzymes and receptors, leading to increased biological activity. The compound may inhibit or activate specific enzymes, modulate receptor activity, or interfere with cellular signaling pathways, depending on its structure and the biological context .

Comparison with Similar Compounds

Similar Compounds

    Benzofuranamine: The parent compound without fluorine atoms.

    2,3-Dihydrobenzofuran: A similar compound with hydrogen atoms instead of fluorine.

    5-Fluorobenzofuranamine: A derivative with a single fluorine atom.

Uniqueness

2,2,3,3-Tetrafluoro-2,3-dihydrobenzofuran-5-amine is unique due to the presence of four fluorine atoms, which significantly alter its chemical and biological properties. The fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound for various scientific research applications .

Properties

CAS No.

103082-67-3

Molecular Formula

C8H5F4NO

Molecular Weight

207.12 g/mol

IUPAC Name

2,2,3,3-tetrafluoro-1-benzofuran-5-amine

InChI

InChI=1S/C8H5F4NO/c9-7(10)5-3-4(13)1-2-6(5)14-8(7,11)12/h1-3H,13H2

InChI Key

WYUJZLSRJRHRSK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)C(C(O2)(F)F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Hydrogenation of 2.15 g (0.011 mole) of 5-nitro-2,2,3,3-tetrafluorobenzofuran (prepared as in Example 1, Part A) with a catalytic amount (0.25 g) of platinum oxide in 150 ml of methanol produced 2.15 g of 5-amino-2,2,3,3-tetrafluorobenzofuran.
Name
5-nitro-2,2,3,3-tetrafluorobenzofuran
Quantity
2.15 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0.25 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
O=[N+]([O-])c1ccc2c(c1)C(F)(F)C(F)(F)O2
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

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